Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-, sodium salt
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Overview
Description
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-, sodium salt is a complex organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a benzenesulfonic acid group attached to a pyrazole ring. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-, sodium salt typically involves the reaction of benzenesulfonic acid with a pyrazole derivative. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and may require heating to facilitate the reaction. The sodium salt form is obtained by neutralizing the resulting sulfonic acid with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonates.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acids.
Scientific Research Applications
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, leading to changes in their activity. The pyrazole ring may also interact with specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative without the pyrazole ring.
4-Methylbenzenesulfonic acid: Contains a methyl group but lacks the pyrazole moiety.
Pyrazole derivatives: Compounds with similar pyrazole structures but different substituents.
Uniqueness
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-, sodium salt is unique due to the combination of the benzenesulfonic acid group and the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63589-05-9 |
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Molecular Formula |
C11H11N2NaO4S |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
sodium;3-methyl-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonate |
InChI |
InChI=1S/C11H12N2O4S.Na/c1-7-5-9(18(15,16)17)3-4-10(7)13-11(14)6-8(2)12-13;/h3-5H,6H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
XQLVITJSKICPFO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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